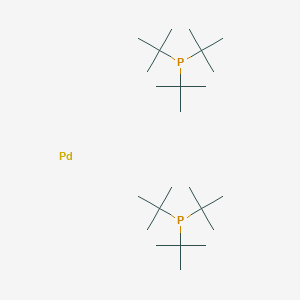

Bis(tri-tert-butylphosphine)palladium(0)

Beschreibung

The exact mass of the compound Bis(tri-tert-butylphosphine)palladium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(tri-tert-butylphosphine)palladium(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tri-tert-butylphosphine)palladium(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

palladium;tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQOYLRVSVOCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370359 | |

| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53199-31-8 | |

| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tri-tert-butylphosphine)palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(tri-tert-butylphosphine)palladium(0) from Palladium(II) Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂), a crucial catalyst in modern organic synthesis, from various Palladium(II) precursors. The document details experimental protocols, presents quantitative data for comparison, and illustrates reaction pathways and workflows.

Introduction

Bis(tri-tert-butylphosphine)palladium(0) is a highly active and versatile catalyst widely employed in a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. Its efficacy stems from the electron-rich and sterically bulky tri-tert-butylphosphine (B79228) ligands, which promote oxidative addition and reductive elimination steps in the catalytic cycle. The synthesis of this Pd(0) complex is typically achieved through the reduction of a suitable Pd(II) precursor in the presence of the phosphine (B1218219) ligand. The choice of the Pd(II) precursor can significantly influence the reaction conditions, yield, and purity of the final product. This guide explores the synthesis of Pd(P(t-Bu)₃)₂ from common Pd(II) precursors such as Palladium(II) Acetate (B1210297) (Pd(OAc)₂), Palladium(II) Chloride (PdCl₂), and Palladium(II) Acetylacetonate (B107027) (Pd(acac)₂), as well as other less common starting materials.

Synthesis from Palladium(II) Acetate (Pd(OAc)₂)

The use of Pd(OAc)₂ as a precursor for Pd(P(t-Bu)₃)₂ is common due to its solubility in organic solvents. The reduction of Pd(II) to Pd(0) is often facilitated by the phosphine ligand itself, which can be oxidized in the process.

Experimental Protocol

A typical procedure involves the in-situ generation of the Pd(0) complex. It is important to note that the reaction of Palladium acetate and tri-tert-butylphosphine at room temperature can also lead to the formation of a cyclometalated palladium(II) complex, which can be resistant to reduction by some bases.[1]

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a glovebox or under a strict inert atmosphere, charge a reaction vessel with Palladium(II) Acetate.

-

Add the desired amount of anhydrous, degassed solvent.

-

Add a solution of tri-tert-butylphosphine (typically 2-4 equivalents per Pd) to the suspension.

-

Stir the reaction mixture at the specified temperature for the required duration. The color of the reaction mixture may change, indicating the formation of the Pd(0) complex.

-

The resulting solution containing the in-situ generated Pd(P(t-Bu)₃)₂ can be used directly for subsequent catalytic reactions.

Quantitative Data

| Pd(OAc)₂:P(t-Bu)₃ Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:2 | Toluene | Room Temp. | 0.5 | Not Isolated | [1] |

| 1:4 | Dioxane | 80 | 1 | Not Isolated | [2] |

Note: Yields are often not reported for in-situ preparations as the catalyst is used directly.

Reaction Pathway

The reduction of Pd(OAc)₂ by tri-tert-butylphosphine is a complex process. The phosphine can act as a reducing agent, leading to the formation of the corresponding phosphine oxide. The reaction can also proceed through a disproportionation mechanism.

Caption: Proposed pathway for the synthesis of Pd(P(t-Bu)₃)₂ from Pd(OAc)₂.

Synthesis from Palladium(II) Chloride (PdCl₂)

Palladium(II) chloride is another readily available precursor. Its reduction to Pd(0) often requires a stronger reducing agent than just the phosphine ligand, or harsher reaction conditions.

Experimental Protocol

Materials:

-

Palladium(II) Chloride (PdCl₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Reducing agent (e.g., a Grignard reagent, an organolithium species, or a hydride source)

-

Anhydrous, degassed solvent (e.g., THF, diethyl ether)

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, suspend PdCl₂ in the chosen anhydrous solvent.

-

Add the tri-tert-butylphosphine (at least 2 equivalents) to the suspension to form the [PdCl₂(P(t-Bu)₃)₂] complex.

-

Cool the mixture to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the reducing agent to the mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for the specified time.

-

The work-up procedure typically involves quenching the excess reducing agent, followed by extraction and purification of the product by crystallization.

Quantitative Data

| PdCl₂:P(t-Bu)₃ Ratio | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:2.2 | n-BuLi | THF | -78 to RT | 12 | ~70 | Not directly cited, general procedure |

| 1:2 | NaBH₄ | Ethanol/THF | 0 to RT | 2 | Moderate | Not directly cited, general procedure |

Experimental Workflow

Caption: General experimental workflow for the synthesis from PdCl₂.

Synthesis from Palladium(II) Acetylacetonate (Pd(acac)₂)

Pd(acac)₂ is another soluble Pd(II) precursor. The acetylacetonate ligands can be displaced by the phosphine, and subsequent reduction yields the desired Pd(0) complex.

Experimental Protocol

The synthesis from Pd(acac)₂ can be achieved by direct reaction with the phosphine, where the phosphine acts as both a ligand and a reducing agent, often at elevated temperatures.

Materials:

-

Palladium(II) Acetylacetonate (Pd(acac)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Anhydrous solvent (e.g., benzene, toluene)

-

Inert atmosphere

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve Pd(acac)₂ in the anhydrous solvent.

-

Add a slight excess of tri-tert-butylphosphine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.[3]

-

The product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue.[3]

Quantitative Data

| Pd(acac)₂:P(t-Bu)₃ Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1:1.02 | Benzene | Room Temp. | Not specified | Not specified |[3] |

Note: The reference describes the formation of a product but does not explicitly state it is Pd(P(t-Bu)₃)₂ and notes the formation of a "tarry, brown product," suggesting potential side reactions or decomposition.

Reaction Mechanism

The mechanism of reduction of Pd(acac)₂ by phosphines is not as well-elucidated as that for Pd(OAc)₂. It is believed to involve the initial formation of a Pd(II)-phosphine complex, followed by a redox process where the phosphine is oxidized.

Caption: Putative reaction pathway for the synthesis from Pd(acac)₂.

Synthesis from Other Palladium(II) Precursors

Other Pd(II) precursors can also be utilized for the synthesis of Pd(P(t-Bu)₃)₂. A notable example is the use of dibromo(1,5-cyclooctadiene)palladium(II) in the presence of a strong base.[4]

Experimental Protocol using Dibromo(1,5-cyclooctadiene)palladium(II)

Materials:

-

Dibromo(1,5-cyclooctadiene)palladium(II) ([PdBr₂(cod)])

-

Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)

-

Strong base (e.g., sodium methoxide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert atmosphere

Procedure:

-

Under an inert atmosphere, combine [PdBr₂(cod)] and tri-tert-butylphosphonium tetrafluoroborate in anhydrous DMF.

-

Slowly add a solution of the strong base (e.g., sodium methoxide (B1231860) in methanol) to the reaction mixture.

-

Stir the reaction at a specified temperature (e.g., 40 °C) for an extended period (e.g., 20 hours).[4]

-

The product is isolated by filtration, washing, and recrystallization from a suitable solvent like n-hexane.[4]

Quantitative Data

| Pd Precursor | P(t-Bu)₃ Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| [PdBr₂(cod)] | [HP(t-Bu)₃]BF₄ | NaOMe | DMF | 40 | 20 | 72 | [4] |

Conclusion

The synthesis of Bis(tri-tert-butylphosphine)palladium(0) can be accomplished from a variety of Palladium(II) precursors. The choice of precursor influences the required reaction conditions, including the necessity of an external reducing agent and the overall yield of the desired Pd(0) complex. While in-situ generation from Pd(OAc)₂ is convenient for immediate use in catalysis, isolation of the pure complex often requires more controlled reduction procedures starting from precursors like PdCl₂ or specialized Pd(II) complexes. For researchers and drug development professionals, understanding these synthetic routes is crucial for the efficient and cost-effective application of this powerful catalyst in the synthesis of complex organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 4. CN105273009A - Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O) - Google Patents [patents.google.com]

The Mechanism of Oxidative Addition to Bis(tri-tert-butylphosphine)palladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tri-tert-butylphosphine)palladium(0), often denoted as Pd[P(t-Bu)₃]₂, is a highly effective catalyst precursor in a multitude of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. The exceptional catalytic activity of this complex is largely attributed to the unique steric and electronic properties of the tri-tert-butylphosphine (B79228) ligands. These bulky and electron-rich ligands promote the crucial initial step in many catalytic cycles: the oxidative addition of an organic halide or pseudohalide to the palladium(0) center. Understanding the intricate mechanism of this oxidative addition is paramount for optimizing reaction conditions, expanding substrate scope, and designing next-generation catalysts.

This technical guide provides an in-depth exploration of the core mechanism of oxidative addition to Pd[P(t-Bu)₃]₂. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanistic pathways and experimental workflows.

Synthesis of Bis(tri-tert-butylphosphine)palladium(0)

The complex Pd[P(t-Bu)₃]₂ is typically synthesized by the displacement of weaker ligands from a suitable palladium(0) precursor with tri-tert-butylphosphine. Common precursors include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The synthesis is performed under inert conditions due to the air sensitivity of the phosphine (B1218219) ligand and the final product.

Experimental Protocol: Synthesis from Tris(dibenzylideneacetone)dipalladium(0)[1][2]

-

Preparation: In a nitrogen-filled glovebox, a 100-mL round-bottomed flask equipped with a magnetic stir bar is charged with tris(dibenzylideneacetone)dipalladium(0) (e.g., 2.98 g, 3.25 mmol).

-

Reaction: A solution of tri-tert-butylphosphine (e.g., 2.88 g, 14.2 mmol) in anhydrous, degassed N,N-dimethylformamide (DMF) (e.g., 43 mL) is added to the flask.

-

Stirring: The resulting mixture is stirred at room temperature for approximately 2-4 hours. The color of the solution typically changes, indicating the progress of the reaction.

-

Isolation: The reaction mixture is filtered to remove any insoluble byproducts. The filter cake is washed with fresh DMF.

-

Purification: The filtrate is then treated to induce precipitation of the product. This can be achieved by the addition of a non-solvent or by reducing the volume of the solvent under vacuum. The precipitated solid is collected by filtration, washed with a non-solvent (e.g., n-hexane), and dried under vacuum to yield bis(tri-tert-butylphosphine)palladium(0) as a white or off-white solid.[1][2]

The Dissociative Mechanism of Oxidative Addition

The oxidative addition of aryl halides to Pd[P(t-Bu)₃]₂ is widely accepted to proceed through a dissociative mechanism. The steric bulk of the two tri-tert-butylphosphine ligands prevents the direct associative interaction of the aryl halide with the 14-electron bis-ligated complex. Instead, a pre-equilibrium is established where one phosphine ligand dissociates to form a highly reactive, coordinatively unsaturated 12-electron monoligated species, Pd[P(t-Bu)₃]. This monoligated complex is the active species that undergoes oxidative addition.

// Nodes PdL2 [label="Pd[P(t-Bu)₃]₂\n(14e⁻, inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PdL [label="Pd[P(t-Bu)₃]\n(12e⁻, active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PreComplex [label="{Pd--INVALID-LINK--}\n(Pre-reaction Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; TS [label="[Ar---Pd(L)---X]‡\n(Transition State)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Pd(II)(X)[P(t-Bu)₃]\n(Oxidative Addition Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="P(t-Bu)₃", shape=plaintext, fontcolor="#5F6368"];

// Edges PdL2 -> PdL [label=" K_dissociation", fontcolor="#5F6368"]; PdL -> PdL2 [label=" + L", fontcolor="#5F6368"]; PdL -> PreComplex [label="+ ArX", fontcolor="#5F6368"]; PreComplex -> TS [label="k_add", fontcolor="#5F6368"]; TS -> Product; } . Caption: Dissociative mechanism for oxidative addition to Pd[P(t-Bu)₃]₂.

Recent computational and experimental studies have provided strong evidence for this pathway. Density Functional Theory (DFT) calculations consistently show that the activation barrier for oxidative addition to the monoligated Pd[P(t-Bu)₃] is significantly lower than for the bis-ligated species.[3] Kinetic isotope effect studies also support a concerted mechanism for the oxidative addition of chloroarenes to the monoligated Pd[P(t-Bu)₃] complex.[4]

Quantitative Data: Energetics of Oxidative Addition

Computational studies have provided valuable quantitative insights into the energetics of the dissociative pathway for the oxidative addition of aryl halides to palladium(0) complexes bearing bulky phosphine ligands. The following table summarizes the calculated Gibbs free energy changes for the oxidative addition of phenyl bromide to a Pd[P(t-Bu)₃] catalyst system.

| Step | Intermediate/Transition State | ΔG° (90 °C) + ΔG_solv (kcal/mol)[3] |

| Ligand Dissociation | Pd[P(t-Bu)₃]₂ → Pd[P(t-Bu)₃] + P(t-Bu)₃ | +15.2 |

| Pre-reaction Complex Formation | Pd[P(t-Bu)₃] + PhBr → {Pd--INVALID-LINK--} | -3.2 |

| Oxidative Addition Transition State | [Ph---Pd(P(t-Bu)₃)---Br]‡ | +17.8 |

| Product Formation | [Ph---Pd(P(t-Bu)₃)---Br]‡ → Ph-Pd(II)(Br)[P(t-Bu)₃] | -14.4 |

Data adapted from McMullin, C. L.; Fey, N.; Harvey, J. N. Dalton Trans. 2014, 43 (36), 13545–13556.[3] The values are relative to the separated reactants Pd[P(t-Bu)₃] and PhBr.

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of oxidative addition often involves a combination of kinetic studies and spectroscopic monitoring.

Protocol 1: NMR Spectroscopic Monitoring of Oxidative Addition[6]

-

Sample Preparation: In a nitrogen-filled glovebox, a solution of Pd[P(t-Bu)₃]₂ (e.g., 10 mM) in a deuterated solvent (e.g., toluene-d₈ or THF-d₈) is prepared in an NMR tube equipped with a J. Young valve.

-

Initial Spectrum: A ³¹P{¹H} NMR spectrum is acquired to confirm the purity of the starting material.

-

Reaction Initiation: The aryl halide (e.g., 10-100 equivalents) is added to the NMR tube via syringe.

-

Data Acquisition: The reaction is monitored by acquiring ³¹P{¹H} NMR spectra at regular time intervals. The disappearance of the signal for Pd[P(t-Bu)₃]₂ and the appearance of new signals corresponding to the oxidative addition product and any intermediates are recorded.

-

Data Analysis: The concentration of the palladium species over time is determined by integration of the respective ³¹P signals. These data can then be used to determine the reaction order and rate constants.

// Nodes Prep [label="Prepare Pd[P(t-Bu)₃]₂\nin NMR tube", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial [label="Acquire initial\n³¹P{¹H} NMR spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Add [label="Add Aryl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor reaction by\n³¹P{¹H} NMR at intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Integrate signals and\ndetermine kinetics", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Initial; Initial -> Add; Add -> Monitor; Monitor -> Analyze; } . Caption: Workflow for NMR monitoring of oxidative addition.

Protocol 2: Cyclic Voltammetry for Probing Reactivity[7]

-

Electrochemical Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: A solution of the palladium complex (e.g., 1-2 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an anhydrous, degassed solvent (e.g., THF or DMF) is prepared.

-

Initial Voltammogram: A cyclic voltammogram of the palladium complex is recorded to determine its oxidation potential.

-

Substrate Addition: The aryl halide is added to the electrochemical cell in increasing concentrations.

-

Data Acquisition: Cyclic voltammograms are recorded after each addition of the aryl halide. The changes in the voltammetric waves (e.g., increase in the catalytic current, shift in potentials) provide information about the rate of the oxidative addition reaction.

-

Data Analysis: The kinetic parameters of the oxidative addition can be extracted from the voltammetric data using appropriate electrochemical models.

// Nodes Setup [label="Prepare electrochemical cell\nand Pd[P(t-Bu)₃]₂ solution", fillcolor="#F1F3F4", fontcolor="#202124"]; InitialCV [label="Record initial\nCyclic Voltammogram", fillcolor="#FBBC05", fontcolor="#202124"]; AddArX [label="Add Aryl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RecordCV [label="Record CV after\nArX addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze changes in\nvoltammetric waves", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat with varying\n[ArX]", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Setup -> InitialCV; InitialCV -> AddArX; AddArX -> RecordCV; RecordCV -> Analyze; Analyze -> Repeat [style=dashed]; Repeat -> AddArX [style=dashed]; } . Caption: Logical flow for a cyclic voltammetry study.

Conclusion

The oxidative addition to bis(tri-tert-butylphosphine)palladium(0) is a cornerstone of many modern catalytic cross-coupling reactions. A thorough understanding of its dissociative mechanism, driven by the steric demands of the P(t-Bu)₃ ligands, is crucial for rational catalyst design and reaction optimization. The formation of the monoligated Pd[P(t-Bu)₃] species as the key reactive intermediate is a central tenet of this process. The quantitative data from computational studies, combined with insights from experimental techniques like NMR spectroscopy and cyclic voltammetry, provide a robust framework for comprehending and harnessing the remarkable reactivity of this important catalytic system. This knowledge empowers researchers in academia and industry to develop more efficient and selective synthetic methodologies for the preparation of valuable molecules.

References

- 1. Synthesis process of bis (tri-tert-butylphosphine) palladium (0) - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101693725B - Synthesis process of bis (tri-tert-butylphosphine) palladium (0) - Google Patents [patents.google.com]

- 3. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

Stability of Bis(tri-tert-butylphosphine)palladium(0) Under Inert Atmosphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tri-tert-butylphosphine)palladium(0), Pd(P(t-Bu)₃)₂, is a highly effective catalyst in a multitude of cross-coupling reactions, pivotal in pharmaceutical and materials science. Its efficacy is, however, intrinsically linked to its stability. This technical guide provides an in-depth analysis of the stability of Pd(P(t-Bu)₃)₂ under inert atmospheric conditions, addressing its solid-state and solution-state degradation. It outlines key factors influencing its stability, recommended handling and storage protocols, and analytical techniques for monitoring its integrity. While direct quantitative kinetic data for its decomposition under inert conditions is not extensively published, this guide synthesizes available information and provides protocols for researchers to conduct such stability assessments.

Introduction

Bis(tri-tert-butylphosphine)palladium(0) is a 14-electron palladium(0) complex renowned for its high catalytic activity, which is attributed to the electron-rich and sterically demanding tri-tert-butylphosphine (B79228) ligands. These ligands promote the formation of monoligated palladium(0) species in solution, which are often the active catalytic species. However, the very features that impart high reactivity also contribute to its sensitivity. This guide focuses on the stability of the complex under inert atmospheres, a critical consideration for its storage and use in catalytic applications where the exclusion of air and moisture is paramount.

Factors Influencing Stability Under Inert Atmosphere

Even under a rigorously maintained inert atmosphere, the stability of Pd(P(t-Bu)₃)₂ can be influenced by several factors:

-

Temperature: While possessing good thermal stability in its solid form under an inert atmosphere, elevated temperatures can promote decomposition.[1] In solution, thermal instability is more pronounced.

-

Solvent: The choice of solvent can impact the stability of the complex in solution. Non-polar, anhydrous, and thoroughly degassed solvents such as toluene (B28343) and benzene (B151609) are generally preferred.[2] Polar aprotic solvents may lead to faster ligand dissociation and subsequent decomposition.[2]

-

Light: Exposure to light can accelerate the decomposition of the complex.[2]

-

Trace Impurities: The presence of trace amounts of oxygen or moisture, even in a nominally inert environment, can lead to gradual degradation.

Stability Assessment: Data and Observations

Table 1: Qualitative Stability of Bis(tri-tert-butylphosphine)palladium(0) Under Inert Atmosphere

| Condition | Form | Stability | Observations |

| Recommended Storage | Solid | High | When stored at low temperatures (e.g., -20°C) under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light, the solid is stable for extended periods. |

| Room Temperature | Solid | Moderate | Gradual decomposition may occur over time, even in the absence of air and moisture. |

| In Solution (e.g., Toluene) | Solution | Low to Moderate | The complex is less stable in solution compared to its solid state. Decomposition can be observed over hours to days, depending on temperature and solvent purity. |

Decomposition Pathways Under Inert Atmosphere

In the complete absence of external oxidants like air, the decomposition of Pd(P(t-Bu)₃)₂ is likely to proceed through pathways involving ligand dissociation and subsequent reactions of the highly reactive, coordinatively unsaturated palladium(0) species.

Caption: Plausible decomposition pathway of Pd(P(t-Bu)₃)₂ under inert conditions.

The initial step is likely the dissociation of a phosphine (B1218219) ligand to form the highly reactive, monoligated species, "Pd(P(t-Bu)₃)". This species can then aggregate to form palladium black (elemental palladium) or engage in other reactions, potentially involving C-H activation of the phosphine ligands at elevated temperatures.

Experimental Protocols for Stability Assessment

For researchers wishing to quantify the stability of bis(tri-tert-butylphosphine)palladium(0) under specific inert conditions, the following experimental protocols are proposed. These protocols require the use of standard techniques for handling air-sensitive compounds, such as a glovebox or Schlenk line.

Protocol for Solution Stability Study using ³¹P NMR Spectroscopy

This protocol describes how to monitor the degradation of Pd(P(t-Bu)₃)₂ in solution over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Bis(tri-tert-butylphosphine)palladium(0)

-

Anhydrous, degassed solvent (e.g., toluene-d₈)

-

Internal standard (e.g., triphenyl phosphate)

-

NMR tubes with J. Young valves or similar airtight seals

-

Glovebox or Schlenk line

Procedure:

-

Sample Preparation (in a glovebox): a. Accurately weigh a known amount of bis(tri-tert-butylphosphine)palladium(0) and the internal standard into a vial. b. Dissolve the solids in a known volume of the deuterated solvent to achieve the desired concentration. c. Transfer the solution to an NMR tube equipped with an airtight seal.

-

NMR Analysis: a. Acquire an initial ³¹P NMR spectrum at time t=0. b. Store the NMR tube at the desired temperature in the dark. c. Acquire subsequent ³¹P NMR spectra at regular time intervals.

-

Data Analysis: a. Integrate the signal corresponding to the phosphorus in Pd(P(t-Bu)₃)₂ and the signal of the internal standard in each spectrum. b. Normalize the integral of the Pd(P(t-Bu)₃)₂ signal to the integral of the internal standard to account for any variations in spectrometer performance. c. Plot the normalized integral (proportional to concentration) of Pd(P(t-Bu)₃)₂ against time to determine the rate of decomposition.

Caption: Workflow for monitoring the solution-state stability of Pd(P(t-Bu)₃)₂ using ³¹P NMR.

Protocol for Solid-State Thermal Stability Study using TGA

This protocol uses Thermogravimetric Analysis (TGA) to assess the thermal stability of solid Pd(P(t-Bu)₃)₂ under a nitrogen atmosphere.

Materials:

-

Bis(tri-tert-butylphosphine)palladium(0)

-

TGA instrument with a nitrogen gas supply

-

Glovebox

Procedure:

-

Sample Preparation (in a glovebox): a. Load a small, accurately weighed amount of bis(tri-tert-butylphosphine)palladium(0) into a TGA pan. b. Seal the TGA pan in an airtight container for transfer to the instrument.

-

TGA Analysis: a. Quickly transfer the sealed pan to the TGA instrument and purge the furnace with high-purity nitrogen. b. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen flow. c. Record the mass of the sample as a function of temperature.

-

Data Analysis: a. The onset temperature of mass loss indicates the beginning of thermal decomposition. b. The temperature at the maximum rate of mass loss (from the derivative of the TGA curve) provides further information on the decomposition profile.

Recommended Handling and Storage

To maximize the shelf-life and ensure the catalytic activity of bis(tri-tert-butylphosphine)palladium(0), the following handling and storage procedures are essential:

-

Storage: Store the solid compound in a tightly sealed container, preferably under an argon or nitrogen atmosphere, at a temperature of -20°C or lower.[2] The container should be protected from light.

-

Handling: All manipulations of the solid and its solutions should be carried out in a glovebox or using Schlenk line techniques with high-purity inert gas.

-

Solvents: Solvents used to prepare solutions of the complex must be anhydrous and thoroughly degassed prior to use.

-

Glassware: All glassware must be rigorously dried, for example, by oven-drying and cooling under a stream of inert gas, to remove any adsorbed moisture.

Conclusion

Bis(tri-tert-butylphosphine)palladium(0) is a powerful but sensitive catalyst. Its stability under inert conditions is crucial for its effective use. While it exhibits good thermal stability in the solid state when stored correctly, it is less stable in solution. Researchers and drug development professionals must adhere to strict air- and moisture-free handling and storage protocols to maintain the integrity and reactivity of this important catalyst. The experimental protocols provided in this guide offer a framework for quantifying its stability under specific laboratory conditions, enabling a more informed use of this versatile catalytic system.

References

An In-Depth Technical Guide to the ³¹P NMR of Bis(tri-tert-butylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tri-tert-butylphosphine)palladium(0), often abbreviated as Pd(P(t-Bu)₃)₂, is a highly effective and versatile catalyst precursor in a multitude of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. The electronic and steric properties of the bulky tri-tert-butylphosphine (B79228) ligands create a highly reactive, coordinatively unsaturated palladium(0) center, enabling catalytic cycles for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Given its pivotal role, a thorough understanding of the characterization of Pd(P(t-Bu)₃)₂ is crucial for assessing its purity, stability, and reactivity. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and direct tool for this purpose. The phosphorus-31 nucleus is 100% naturally abundant and offers a wide chemical shift range, providing high sensitivity and resolution for probing the local chemical environment of the phosphine (B1218219) ligands. This technical guide provides a comprehensive overview of the ³¹P NMR spectroscopy of Bis(tri-tert-butylphosphine)palladium(0), including quantitative data, detailed experimental protocols, and an exploration of its utility in monitoring chemical transformations.

³¹P NMR Spectral Data

The ³¹P NMR spectrum of Bis(tri-tert-butylphosphine)palladium(0) is characterized by a single sharp resonance, indicative of the two chemically equivalent phosphorus atoms in a symmetric coordination environment. The precise chemical shift (δ) is sensitive to the solvent used for the measurement.

Quantitative ³¹P NMR Data for Pd(P(t-Bu)₃)₂

| Solvent | Chemical Shift (δ) [ppm] |

| Tetrahydrofuran-d₈ (THF-d₈) | 83.5 |

| Benzene-d₆ (C₆D₆) | 82.3 |

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄.

The slight variation in chemical shift with solvent polarity and coordinating ability highlights the sensitivity of the phosphorus nucleus to its environment. It is therefore crucial to report the solvent used when documenting ³¹P NMR data for this complex.

Experimental Protocols

Due to the air- and moisture-sensitive nature of Bis(tri-tert-butylphosphine)palladium(0), proper handling techniques are paramount for obtaining high-quality NMR data.

Sample Preparation for ³¹P NMR Analysis

Materials:

-

Bis(tri-tert-butylphosphine)palladium(0)

-

Anhydrous, degassed deuterated solvent (e.g., THF-d₈, C₆D₆)

-

High-quality 5 mm NMR tubes

-

Septa and parafilm or a J. Young NMR tube

-

Glovebox or Schlenk line

Procedure:

-

In an inert atmosphere (glovebox or under a flow of inert gas): Weigh approximately 5-10 mg of Bis(tri-tert-butylphosphine)palladium(0) directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the desired anhydrous, degassed deuterated solvent to the vial to dissolve the complex. Gentle swirling may be required.

-

Using a clean, dry pipette, transfer the solution into a 5 mm NMR tube.

-

Securely cap the NMR tube with a septum and wrap with parafilm, or use a J. Young NMR tube for a more robust seal.

-

Remove the NMR tube from the inert atmosphere and wipe the exterior clean before insertion into the NMR spectrometer.

³¹P NMR Data Acquisition

Typical Spectrometer Parameters:

-

Nucleus: ³¹P

-

Frequency: Varies with the magnetic field strength of the spectrometer (e.g., 162 MHz for a 400 MHz ¹H spectrometer).

-

Reference: 85% H₃PO₄ (external or by referencing to a known internal standard).

-

Decoupling: Proton decoupling (e.g., ¹H-decoupled) is typically employed to simplify the spectrum to a single sharp peak and improve the signal-to-noise ratio.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time should be determined and used.

-

Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Temperature: Room temperature (e.g., 298 K).

Monitoring Chemical Reactions with ³¹P NMR

³¹P NMR spectroscopy is an invaluable tool for monitoring reactions involving Bis(tri-tert-butylphosphine)palladium(0). For instance, in cross-coupling reactions, the oxidative addition of an aryl halide to the Pd(0) center is a key elementary step. This transformation can be readily followed by the disappearance of the signal for Pd(P(t-Bu)₃)₂ and the appearance of new signals corresponding to the resulting Pd(II) species.

Example: Oxidative Addition of an Aryl Halide

The reaction of Bis(tri-tert-butylphosphine)palladium(0) with an aryl halide (Ar-X) leads to the formation of a palladium(II) oxidative addition complex. This change in the oxidation state and coordination environment of the palladium center results in a significant downfield shift of the ³¹P NMR signal.

Illustrative ³¹P NMR Chemical Shifts of Oxidative Addition Products:

| Complex | Solvent | Chemical Shift (δ) [ppm] |

| trans-[Pd(P(t-Bu)₃)(μ-I)]₂ | THF | ~35-40 |

| Pd(P(t-Bu)₃)₂(Ar)(I) | THF | ~55-65 |

Note: These are approximate ranges, and the exact chemical shifts will depend on the specific aryl group and halide.

Visualizing Workflows and Pathways

Experimental Workflow for ³¹P NMR Analysis

Caption: Workflow for preparing and analyzing an air-sensitive sample.

Signaling Pathway of Oxidative Addition

Caption: Change in ³¹P NMR signal upon oxidative addition.

Conclusion

³¹P NMR spectroscopy is an indispensable technique for the characterization of Bis(tri-tert-butylphosphine)palladium(0) and for monitoring its reactivity in catalytic processes. The simplicity of the spectrum for the starting material, coupled with the significant chemical shift changes that occur upon reaction, provides a clear and unambiguous window into the chemical transformations at the palladium center. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize ³¹P NMR to ensure the quality of their catalyst, optimize reaction conditions, and gain deeper mechanistic insights into palladium-catalyzed cross-coupling reactions.

The Pivotal Role of Tri-tert-butylphosphine Ligands in Enhancing Catalyst Reactivity: A Technical Guide

Introduction

Tri-tert-butylphosphine, commonly abbreviated as P(t-Bu)₃, has emerged as a cornerstone ligand in the field of transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties have revolutionized the synthesis of complex organic molecules, enabling reactions that were previously challenging or inefficient. This technical guide provides an in-depth analysis of the role of P(t-Bu)₃ ligands in catalyst reactivity, tailored for researchers, scientists, and drug development professionals. We will delve into the ligand's fundamental characteristics, its impact on catalytic cycles, and provide practical insights into its application, supported by quantitative data and detailed experimental protocols.

Core Principles: Steric and Electronic Effects of P(t-Bu)₃

The efficacy of P(t-Bu)₃ as a ligand stems from a combination of two key features: its significant steric bulk and its strong electron-donating nature.

-

Steric Hindrance: The three bulky tert-butyl groups create a large, sterically demanding cone around the phosphorus atom. This steric hindrance plays a crucial role in promoting the reductive elimination step of the catalytic cycle, which is often the product-forming step. The bulkiness of the ligand can also stabilize low-coordinate metal centers, which are often the most catalytically active species.[1]

-

Electron-Donating Ability: As a trialkylphosphine, P(t-Bu)₃ is a strong σ-donating ligand, meaning it donates a significant amount of electron density to the metal center.[2] This increased electron density on the metal facilitates the oxidative addition step, which is frequently the rate-determining step in cross-coupling reactions, especially with less reactive substrates like aryl chlorides.[3][4]

These two properties are often quantified using Tolman's parameters:

-

Tolman Cone Angle (θ): A measure of the steric bulk of a phosphine (B1218219) ligand. For P(t-Bu)₃, the cone angle is exceptionally large, indicating significant steric hindrance.

-

Tolman Electronic Parameter (TEP): A measure of the electron-donating or -withdrawing ability of a phosphine ligand, determined by the CO stretching frequency in Ni(CO)₃L complexes. P(t-Bu)₃ has one of the lowest TEP values, signifying its very strong electron-donating character.[5][6]

| Parameter | Value | Significance |

| Tolman Cone Angle (θ) | 182° | Indicates very large steric bulk, promoting reductive elimination. |

| Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) | 2056.1 | Indicates strong electron-donating ability, facilitating oxidative addition.[6] |

Table 1: Key Properties of the Tri-tert-butylphosphine Ligand.

Impact on Catalytic Reactivity in Cross-Coupling Reactions

The unique steric and electronic profile of P(t-Bu)₃ makes it an exceptional ligand for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are critical in the synthesis of pharmaceuticals and advanced materials.[4][7]

Logical Relationship of P(t-Bu)₃ Properties to Catalytic Activity

Caption: Influence of P(t-Bu)₃ properties on the catalytic cycle.

Commonly Employed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: P(t-Bu)₃-ligated palladium catalysts are highly effective for the coupling of aryl chlorides, which are often unreactive with less electron-rich phosphine ligands.[3][8] These reactions can often be performed under mild conditions, including at room temperature.[8]

-

Heck Reaction: The Pd/P(t-Bu)₃ system enables the Heck coupling of a broad range of aryl chlorides, including those that are deactivated or sterically hindered.[8][9]

-

Stille Coupling: This catalyst system has proven to be unusually reactive for Stille reactions involving aryl chlorides and bromides, addressing long-standing challenges in this area.[3][7]

-

Negishi Coupling: Commercially available Pd(P(t-Bu)₃)₂ can be used in a single protocol to effect the Negishi cross-coupling of a wide variety of aryl and vinyl chlorides with organozinc reagents.[8][10]

-

Buchwald-Hartwig Amination: The use of P(t-Bu)₃ as a ligand was a breakthrough in the Buchwald-Hartwig amination of aryl halides, enabling the formation of C-N bonds with previously inaccessible substrates.[3]

| Reaction | Substrate Scope | Key Advantages with P(t-Bu)₃ |

| Suzuki-Miyaura | Aryl/vinyl chlorides, bromides, iodides | High turnover numbers, room temperature reactions for some substrates.[8][11] |

| Heck | Aryl chlorides (deactivated and ortho-substituted) | Mild reaction conditions, broad substrate scope.[8][11] |

| Stille | Aryl chlorides and bromides | Couples a wide array of organotin reagents.[7] |

| Negishi | Aryl and vinyl chlorides | Tolerates nitro groups, generates sterically hindered biaryls.[8][10] |

| Buchwald-Hartwig | Aryl halides | First successful amination of aryl chlorides.[3] |

Table 2: Application of P(t-Bu)₃ in Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocols and Catalyst Handling

The high reactivity of P(t-Bu)₃ and its metal complexes necessitates careful handling to ensure optimal performance and safety. Tri-tert-butylphosphine itself is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[12] However, several air-stable palladium precatalysts incorporating P(t-Bu)₃ are commercially available, which simplifies the experimental setup.[7][12]

General Experimental Workflow for a Pd/P(t-Bu)₃ Catalyzed Cross-Coupling Reaction

Caption: A typical experimental workflow for cross-coupling.

Detailed Protocol for a Suzuki-Miyaura Coupling of an Aryl Chloride:

This protocol is a representative example and may require optimization for specific substrates.

-

Catalyst Precursor: Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) (P(t-Bu)₃ Pd G2) is a commonly used, air-stable precatalyst.[7]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base such as potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

-

Catalyst Addition: Add the P(t-Bu)₃ Pd G2 precatalyst (0.01-0.02 mmol, 1-2 mol%).

-

Solvent: Add a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

-

Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrate reactivity) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Note on Safety: Tri-tert-butylphosphine and its solutions are flammable and can cause irritation. Organotin reagents used in Stille couplings are toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

Catalyst Activation and Deactivation

Catalyst Activation Signaling Pathway

Caption: Activation of a G2 precatalyst to the active Pd(0) species.

The use of well-defined precatalysts, such as the G2 aminobiphenyl-based systems developed by Buchwald, allows for the efficient in situ generation of the active Pd(0) species.[7][13] The activation typically occurs at room temperature in the presence of a weak base.[7]

While highly active, catalysts derived from P(t-Bu)₃ can undergo deactivation. One potential pathway involves the formation of a cyclometalated palladium(II) complex through C-H activation of a tert-butyl group.[14] This complex may be less catalytically active.[14] Understanding such deactivation pathways is crucial for optimizing reaction conditions and catalyst longevity.

Conclusion

Tri-tert-butylphosphine ligands have proven to be indispensable tools in modern organic synthesis. Their unique combination of steric bulk and strong electron-donating ability has led to the development of highly active and versatile palladium catalysts for a wide range of cross-coupling reactions. The ability to couple challenging substrates, such as aryl chlorides, under mild conditions has had a profound impact on the synthesis of pharmaceuticals, natural products, and advanced materials.[8][15] A thorough understanding of the principles governing the reactivity of P(t-Bu)₃-ligated catalysts, coupled with careful experimental practice, will continue to drive innovation in chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 12. nbinno.com [nbinno.com]

- 13. solid | Sigma-Aldrich [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Page loading... [guidechem.com]

The Advent and Ascendancy of a Bulky Catalyst: A Technical Guide to Bis(tri-tert-butylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tri-tert-butylphosphine)palladium(0), Pd(P(t-Bu)₃)₂, has emerged as a powerhouse catalyst in modern organic synthesis, particularly in the realm of cross-coupling reactions critical to pharmaceutical and materials science. Its commercial availability and remarkable reactivity, even with challenging substrates like aryl chlorides, have cemented its place in the synthetic chemist's toolkit. This guide provides a comprehensive overview of the discovery, synthesis, structural properties, and extensive applications of this pivotal organometallic complex. Detailed experimental protocols for its synthesis and use in key transformations are presented, alongside a comparative analysis of its catalytic performance.

Discovery and Historical Context

The development of palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands marked a significant advancement in cross-coupling chemistry. While the precise first synthesis of Bis(tri-tert-butylphosphine)palladium(0) is not singularly documented in a landmark publication, its utility and importance were significantly highlighted and popularized through the work of researchers like Gregory C. Fu and his group. Their investigations in the late 1990s and early 2000s demonstrated the exceptional catalytic activity of Pd(P(t-Bu)₃)₂ for a variety of challenging cross-coupling reactions, including the Suzuki, Stille, and Negishi couplings, particularly with historically less reactive aryl chlorides.[1] A pivotal 2001 paper by Dai and Fu in the Journal of the American Chemical Society detailed the use of the commercially available Pd(P(t-Bu)₃)₂ as a general and highly effective catalyst for the Negishi cross-coupling of aryl and vinyl chlorides, showcasing its broad applicability and high turnover numbers.[2][3]

Structural and Spectroscopic Properties

The remarkable catalytic activity of Pd(P(t-Bu)₃)₂ is intrinsically linked to its unique structural and electronic properties. The two tri-tert-butylphosphine (B79228) ligands are exceptionally bulky, creating a sterically hindered environment around the palladium(0) center. This steric bulk is thought to promote the dissociation of one phosphine ligand to generate a highly reactive, monoligated "Pd(P(t-Bu)₃)" species, which is often the active catalyst in the catalytic cycle.[1] Furthermore, the electron-rich nature of the phosphine ligands increases the electron density on the palladium atom, facilitating the crucial oxidative addition step with organic halides.

Table 1: Physical and Spectroscopic Data for Pd(P(t-Bu)₃)₂

| Property | Value |

| Molecular Formula | C₂₄H₅₄P₂Pd |

| Molecular Weight | 511.06 g/mol |

| Appearance | Off-white to yellow/orange crystalline powder |

| Melting Point | 131 °C (decomposes) |

| CAS Number | 53199-31-8 |

| ³¹P NMR (C₆D₆) | δ ~65.8 ppm |

| ¹H NMR (C₆D₆) | δ ~1.3 ppm (virtual triplet) |

Synthesis of Bis(tri-tert-butylphosphine)palladium(0)

Several methods have been reported for the synthesis of Pd(P(t-Bu)₃)₂. A common and effective laboratory-scale preparation involves the reduction of a palladium(II) precursor or the displacement of weaker ligands from a palladium(0) complex with tri-tert-butylphosphine.

Experimental Protocol: Synthesis from Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[4]

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) (7 mmol)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (31.2 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (200 mL)

-

Anhydrous n-hexane

Procedure:

-

In a 500 mL reaction flask, combine the Pd₂(dba)₃·CHCl₃ and anhydrous DMF.

-

To this stirred suspension, add the tri-tert-butylphosphine.

-

Stir the reaction mixture at 30 °C for 3 hours.

-

Filter the resulting mixture, and wash the collected solid with DMF.

-

Dissolve the solid in n-hexane and filter to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Collect the resulting white crystals of Bis(tri-tert-butylphosphine)palladium(0) by filtration.

Expected Yield: ~70%[4]

Catalytic Applications and Performance

Pd(P(t-Bu)₃)₂ is a versatile catalyst for a wide range of cross-coupling reactions. Its high reactivity allows for the use of challenging substrates, often under milder conditions than previously possible.

Logical Workflow for Catalyst Application

Caption: Workflow for selecting and applying Pd(P(t-Bu)₃)₂ in cross-coupling reactions.

Comparative Performance Data

The following tables summarize the performance of Pd(P(t-Bu)₃)₂ in key cross-coupling reactions, highlighting its efficacy with challenging substrates.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides [1]

| Aryl Chloride | Boronic Acid | Pd(P(t-Bu)₃)₂ Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | TON |

| 4-Chlorotoluene | Phenylboronic acid | 1.5 | Cs₂CO₃ | Dioxane | 80 | 98 | ~65 |

| 2-Chlorotoluene | Phenylboronic acid | 1.5 | Cs₂CO₃ | Dioxane | 80 | 96 | ~64 |

| 4-Chloroanisole | 2-Methylphenylboronic acid | 1.5 | KF | THF | RT | 95 | ~63 |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.05 | KF | THF | RT | 98 | 1960 |

| 2-Chlorobenzonitrile | Phenylboronic acid | 0.5 | KF | THF | RT | 97 | 194 |

TON (Turnover Number) = moles of product / moles of catalyst

Table 3: Negishi Coupling of Aryl and Vinyl Chlorides [2][5]

| Organic Halide | Organozinc Reagent | Pd(P(t-Bu)₃)₂ Loading (mol%) | Solvent | Temp (°C) | Yield (%) | TON |

| 4-Chlorotoluene | PhZnCl | 1.0 | THF | 100 | 95 | 95 |

| 2-Chlorotoluene | PhZnCl | 1.0 | THF | 100 | 93 | 93 |

| 1-Chloro-4-nitrobenzene | PhZnCl | 0.1 | THF/NMP | RT | 98 | 980 |

| 1-Chloro-1-hexene | PhZnCl | 1.0 | THF | 65 | 91 | 91 |

| 4-Chlorotoluene | MeZnCl | 1.0 | THF/NMP | 100 | 85 | 85 |

A turnover number of >3000 has been reported for certain substrates.[3][5]

Table 4: Stille Coupling of Aryl Chlorides [6]

| Aryl Chloride | Organostannane | Pd(P(t-Bu)₃)₂ Loading (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | TON |

| 4-Chlorotoluene | PhSnBu₃ | 1.5 | CsF | Dioxane | 100 | 96 | ~64 |

| 2-Chlorotoluene | PhSnBu₃ | 1.5 | CsF | Dioxane | 100 | 94 | ~63 |

| 1-Chloro-4-cyano-benzene | PhSnBu₃ | 1.5 | CsF | Dioxane | 80 | 98 | ~65 |

| 4-Chloroanisole | (E)-Hex-1-enyl-tributylstannane | 1.5 | CsF | Dioxane | 100 | 90 | 60 |

Table 5: Heck Coupling of Aryl Chlorides [6]

| Aryl Chloride | Alkene | Pd(P(t-Bu)₃)₂ Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | TON |

| 4-Chlorotoluene | Styrene | 1.5 | Cy₂NMe | Dioxane | 120 | 95 | ~63 |

| 1-Chloro-4-nitrobenzene | Styrene | 1.5 | Cy₂NMe | Dioxane | RT | 96 | ~64 |

| 2-Chlorotoluene | n-Butyl acrylate | 1.5 | Cy₂NMe | Dioxane | 120 | 88 | ~59 |

| 4-Chloroanisole | Styrene | 1.5 | Cy₂NMe | Dioxane | 120 | 92 | ~61 |

Mechanistic Considerations: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction catalyzed by Pd(P(t-Bu)₃)₂ is illustrative of its general mechanism in cross-coupling. The bulky and electron-rich nature of the P(t-Bu)₃ ligand plays a crucial role in each step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction with Pd(P(t-Bu)₃)₂.

The cycle is generally understood to proceed as follows:

-

Ligand Dissociation: The pre-catalyst, Pd(P(t-Bu)₃)₂, dissociates one phosphine ligand to form the highly reactive, coordinatively unsaturated 12-electron species, Pd(P(t-Bu)₃).

-

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate, Ar-Pd(II)(X)L. The electron-rich nature of the phosphine ligand facilitates this step.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the halide (X) to form a new Pd(II) species, Ar-Pd(II)(R)L.

-

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0)L catalyst. The steric bulk of the P(t-Bu)₃ ligand is believed to promote this final, product-forming step.

Detailed Experimental Protocols for Key Reactions

The following protocols are representative examples of the application of Pd(P(t-Bu)₃)₂ in common cross-coupling reactions. All reactions should be performed under an inert atmosphere.

Protocol 6.1: Suzuki-Miyaura Coupling of an Aryl Chloride[1]

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Bis(tri-tert-butylphosphine)palladium(0) (0.015 mmol, 1.5 mol%)

-

Potassium fluoride (B91410) (KF) (3.0 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (3 mL)

Procedure:

-

To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, Pd(P(t-Bu)₃)₂, and KF.

-

Evacuate and backfill the vessel with argon three times.

-

Add the anhydrous THF via syringe.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, dilute the reaction with diethyl ether, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

Protocol 6.2: Negishi Coupling of an Aryl Chloride[2]

Materials:

-

Aryl chloride (1.0 mmol)

-

Organozinc reagent (1.2 mmol, e.g., prepared from the corresponding Grignard reagent and ZnCl₂)

-

Bis(tri-tert-butylphosphine)palladium(0) (0.01 mmol, 1.0 mol%)

-

Anhydrous tetrahydrofuran (THF) or a THF/N-methyl-2-pyrrolidone (NMP) mixture

Procedure:

-

In a glovebox or under a stream of argon, add Pd(P(t-Bu)₃)₂ and the aryl chloride to a reaction flask.

-

Add the solvent, followed by the organozinc reagent solution.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

-

Monitor the reaction progress.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Protocol 6.3: Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Bis(tri-tert-butylphosphine)palladium(0) (0.02 mmol, 2.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous toluene (B28343) (5 mL)

Procedure:

-

To a reaction tube, add the aryl bromide, NaOt-Bu, and Pd(P(t-Bu)₃)₂.

-

Seal the tube with a septum, and evacuate and backfill with argon.

-

Add the toluene, followed by the amine.

-

Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ether, and filter.

-

Concentrate the filtrate and purify the residue by chromatography.

Conclusion

Bis(tri-tert-butylphosphine)palladium(0) has proven to be a remarkably effective and versatile catalyst for a broad range of challenging cross-coupling reactions. Its development has significantly expanded the scope of substrates that can be efficiently coupled, most notably aryl chlorides. The combination of steric bulk and electron-richness of the tri-tert-butylphosphine ligands is key to its high catalytic activity. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful catalyst in their own work.

References

- 1. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 2. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis process of bis (tri-tert-butylphosphine) palladium (0) - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(tri-tert-butylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. The choice of catalyst is crucial for the success of these transformations, particularly when dealing with challenging substrates.

Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] is a highly effective catalyst for Suzuki-Miyaura couplings.[1] The bulky and electron-rich tri-tert-butylphosphine (B79228) ligands stabilize the palladium(0) center and facilitate the key steps of the catalytic cycle, leading to high efficiency and broad substrate scope.[2] This catalyst is particularly effective for the coupling of sterically hindered substrates and less reactive aryl chlorides.[3][4] These application notes provide a detailed protocol and a summary of representative data for the use of Bis(tri-tert-butylphosphine)palladium(0) in Suzuki-Miyaura coupling reactions.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction catalyzed by a palladium(0) complex with phosphine (B1218219) ligands involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of aryl/heteroaryl halides with boronic acids using Bis(tri-tert-butylphosphine)palladium(0). This procedure can be adapted for a variety of substrates. It is crucial that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) as the catalyst is sensitive to air and moisture.[1]

Materials:

-

Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂]

-

Aryl or heteroaryl halide (1.0 equiv)

-

Boronic acid (1.1 - 1.5 equiv)

-

Base (e.g., K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

General Procedure:

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (if solid, 1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., potassium phosphate, 3.0 mmol).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Bis(tri-tert-butylphosphine)palladium(0) (0.01-0.02 mmol, 1-2 mol%).

-

Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene, 5-10 mL) via syringe. If the aryl or heteroaryl halide is a liquid, add it via syringe at this point.

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the progress by a suitable analytical technique (TLC, GC, or LC-MS). Reaction times can vary from a few hours to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with boronic acids using a Pd/P(t-Bu)₃ catalyst system.

Table 1: Coupling of Aryl Chlorides with Arylboronic Acids

General Conditions: 1.5 mol % Pd₂(dba)₃, 3.6 mol % P(t-Bu)₃, Cs₂CO₃ (3.0 equiv), Dioxane, 80 °C, 5 h.

| Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 89 |

| 2-Chlorotoluene | Phenylboronic acid | 2-Methylbiphenyl | 91 |

| 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 86 |

Table 2: Room-Temperature Coupling of Aryl Bromides with Boronic Acids

General Conditions: 1.5 mol % Pd₂(dba)₃, 3.6 mol % P(t-Bu)₃, KF (3.0 equiv), THF, Room Temperature, 6 h.

| Aryl Bromide | Boronic Acid | Product | Yield (%) |

| 4-Bromoanisole | 2-Methylphenylboronic acid | 4-Methoxy-2'-methylbiphenyl | 93 |

| 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 95 |

| 1-Bromo-3,5-dimethylbenzene | Phenylboronic acid | 3,5-Dimethylbiphenyl | 98 |

| 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 94 |

Table 3: Coupling of Heteroaryl Halides with Boronic Acids

General Conditions are variable and optimized for specific substrates, often involving Pd₂(dba)₃/P(t-Bu)₃ or a related precatalyst system, with a suitable base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., THF, Dioxane) at temperatures ranging from room temperature to 80 °C.

| Heteroaryl Halide | Boronic Acid | Product | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 78 |

| 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 91 |

| 2-Bromothiophene | Phenylboronic acid | 2-Phenylthiophene | 85 |

| 3-Bromoquinoline | Phenylboronic acid | 3-Phenylquinoline | 88 |

| 2-Chloro-5-trifluoromethylpyridine | Phenylboronic acid | 2-Phenyl-5-trifluoromethylpyridine | 82 |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper storage and handling of the catalyst under inert conditions. Use fresh catalyst if necessary. |

| Poor quality reagents | Use pure, dry solvents and reagents. Ensure the boronic acid has not decomposed. | |

| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and solvents (e.g., Toluene, Dioxane, THF). | |

| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly.[5] |

| Protodeboronation of boronic acid | Reaction temperature too high or reaction time too long | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. Consider using a milder base. |

Safety Information

-

Bis(tri-tert-butylphosphine)palladium(0) is air and moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with caution.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

- 1. Bis(tri-tert-butylphosphine)palladium(0) | 53199-31-8 | Benchchem [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols: Bis(tri-tert-butylphosphine)palladium(0) Catalyzed Heck Reaction of Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] catalyzed Heck reaction, specifically focusing on the coupling of aryl chlorides. This catalytic system is particularly noteworthy for its ability to activate traditionally less reactive aryl chlorides, which are often more cost-effective and readily available starting materials compared to their bromide and iodide counterparts.[1][2] The use of the bulky, electron-rich tri-tert-butylphosphine (B79228) ligand is crucial for achieving high efficiency and broad substrate scope under relatively mild conditions.[1][3]

Core Concepts

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene.[4] The choice of ligand is critical for the reaction's success, especially when dealing with unactivated aryl chlorides.[1] The sterically demanding and electron-donating nature of tri-tert-butylphosphine facilitates the oxidative addition of the aryl chloride to the Pd(0) center, a key step in the catalytic cycle.[1][3]

Data Presentation

The following tables summarize the reaction conditions and yields for the Heck coupling of various aryl chlorides with different olefins, catalyzed by a Pd/P(t-Bu)₃ system.

Table 1: Heck Coupling of Aryl Chlorides with Methyl Acrylate and Styrene [1]

| Entry | Aryl Chloride | Olefin | Pd₂(dba)₃ (%) | P(t-Bu)₃ (%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Methyl Acrylate | 1.5 | 6 | Cs₂CO₃ (1.1) | Dioxane | 100 | 22 | 98 |

| 2 | Chlorobenzene | Methyl Acrylate | 1.5 | 6 | Cs₂CO₃ (1.1) | Dioxane | 100 | 21 | 85 |

| 3 | 4-Chloroanisole | Methyl Acrylate | 1.5 | 6 | Cs₂CO₃ (1.1) | Dioxane | 120 | 23 | 91 |

| 4 | 2-Chlorotoluene | Methyl Acrylate | 1.5 | 6 | Cs₂CO₃ (1.1) | Dioxane | 120 | 22 | 88 |

| 5 | 4-Chlorotoluene | Styrene | 1.5 | 6 | Cs₂CO₃ (1.1) | Dioxane | 100 | 21 | 97 |

| 6 | Chlorobenzene | Styrene | 1.5 | 6 | Cs₂CO₃ (1.1) | Dioxane | 100 | 20 | 94 |

Table 2: Room-Temperature Heck Coupling of Activated Aryl Chlorides [5]

| Entry | Aryl Chloride | Olefin | Pd Source | Pd (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Styrene | Pd(P(t-Bu)₃)₂ / Pd₂(dba)₃ | 1.5 | Cy₂NMe | Toluene (B28343) | 24 | 95 |

| 2 | 4-Chloroacetophenone | Styrene | Pd(P(t-Bu)₃)₂ / Pd₂(dba)₃ | 1.5 | Cy₂NMe | Toluene | 24 | 92 |

| 3 | Methyl 4-chlorobenzoate | Styrene | Pd(P(t-Bu)₃)₂ / Pd₂(dba)₃ | 1.5 | Cy₂NMe | Toluene | 24 | 88 |

Experimental Protocols

The following are detailed methodologies for performing the Heck reaction with aryl chlorides using a palladium/tri-tert-butylphosphine catalyst system.

Protocol 1: General Procedure for Heck Coupling at Elevated Temperatures

This protocol is suitable for a broad range of aryl chlorides.[1]

Materials:

-

Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Tri-tert-butylphosphine (P(t-Bu)₃)

-

Aryl chloride

-

Olefin

-

Base: Cesium carbonate (Cs₂CO₃)

-

Solvent: Anhydrous dioxane

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol %) and P(t-Bu)₃ (6 mol %).

-

Add the aryl chloride (1.0 equiv), the olefin (1.1-1.5 equiv), and Cs₂CO₃ (1.1 equiv).

-

Add anhydrous dioxane via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Room-Temperature Heck Coupling of Activated Aryl Chlorides

This protocol is particularly effective for electron-deficient aryl chlorides.[5]

Materials:

-

Palladium source: Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Activated aryl chloride

-

Olefin

-

Base: N-Cyclohexyl-N-methylcyclohexylamine (Cy₂NMe)

-

Solvent: Anhydrous toluene

-

Reaction flask

-

Inert atmosphere (Argon)

Procedure:

-

In a glovebox or under a stream of argon, charge a reaction flask with Pd(P(t-Bu)₃)₂ (0.466 mmol, 1.5 mol % Pd) and Pd₂(dba)₃ (0.233 mmol, 1.5 mol % Pd).[5]

-

Add the activated aryl chloride (e.g., 4-chlorobenzonitrile, 30.9 mmol).[5]

-

Purge the flask with argon and add anhydrous toluene (62 mL).[5]

-

Stir the resulting mixture at room temperature.

-

Add Cy₂NMe (35.0 mmol) and the olefin (e.g., styrene, 33.2 mmol) via syringe.[5]

-

Continue stirring at room temperature and monitor the reaction progress.

-

Upon completion, work up the reaction as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflow of the Heck reaction.

Caption: Experimental workflow for the Pd-catalyzed Heck reaction.

Caption: Simplified catalytic cycle for the Heck reaction.

References

- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 2. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 3. diva-portal.org [diva-portal.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Stille Coupling of Organostannanes with Bis(tri-tert-butylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction